molecular formula C21H22ClN3O3 B2435893 N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide CAS No. 896381-90-1

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

Cat. No.: B2435893
CAS No.: 896381-90-1
M. Wt: 399.88
InChI Key: HGIGQMFPGCFNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine and 2,4-dioxo-1H-quinazoline-3-carboxylic acid.

    Condensation Reaction: The 4-chlorobenzylamine is reacted with 2,4-dioxo-1H-quinazoline-3-carboxylic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in appropriate solvents.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic properties.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
  • **N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
  • **N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)heptanamide

Uniqueness

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide stands out due to its specific chain length and the presence of the 4-chlorophenyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-16-11-9-15(10-12-16)14-23-19(26)8-2-1-5-13-25-20(27)17-6-3-4-7-18(17)24-21(25)28/h3-4,6-7,9-12H,1-2,5,8,13-14H2,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIGQMFPGCFNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.